- 3-selective halogenation of pyridines via zincke imine intermediatesChemRxiv, 2022, 1, 1-10,
Cas no 91182-50-2 (3-bromo-2-phenyl-pyridine)

3-bromo-2-phenyl-pyridine structure
Nombre del producto:3-bromo-2-phenyl-pyridine
Número CAS:91182-50-2
MF:C11H8BrN
Megavatios:234.091921806335
MDL:MFCD04114116
CID:797018
3-bromo-2-phenyl-pyridine Propiedades químicas y físicas
Nombre e identificación
-
- 3-Bromo-2-phenylpyridine
- Pyridine,3-bromo-2-phenyl-
- 3-Brom-2-phenyl-pyridin
- 3-Bromo-2-phenylpyridine (ACI)
- 3-bromo-2-phenyl-pyridine
-
- MDL: MFCD04114116
- Renchi: 1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H
- Clave inchi: QODMOFYNGFSWSQ-UHFFFAOYSA-N
- Sonrisas: BrC1=CC=CN=C1C1C=CC=CC=1
Atributos calculados
- Calidad precisa: 232.98400
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 1
Propiedades experimentales
- Punto de ebullición: 296.1°C at 760 mmHg
- PSA: 12.89000
- Logp: 3.51110
3-bromo-2-phenyl-pyridine Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
3-bromo-2-phenyl-pyridine Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-bromo-2-phenyl-pyridine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM172246-10g |
3-bromo-2-phenylpyridine |
91182-50-2 | 97% | 10g |
$887 | 2024-07-20 | |
TRC | B698568-25mg |
3-Bromo-2-phenylpyridine |
91182-50-2 | 25mg |
$ 64.00 | 2023-04-18 | ||
Fluorochem | 211538-5g |
3-Bromo-2-phenylpyridine |
91182-50-2 | 95% | 5g |
£625.00 | 2022-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT3462-1G |
3-bromo-2-phenyl-pyridine |
91182-50-2 | 95% | 1g |
¥ 501.00 | 2023-04-13 | |
Chemenu | CM172246-5g |
3-bromo-2-phenylpyridine |
91182-50-2 | 97% | 5g |
$444 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1251644-250mg |
3-Bromo-2-phenylpyridine |
91182-50-2 | 97% | 250mg |
¥123.00 | 2024-04-25 | |
Chemenu | CM172246-1g |
3-bromo-2-phenylpyridine |
91182-50-2 | 97% | 1g |
$194 | 2024-07-20 | |
abcr | AB274081-1g |
3-Bromo-2-phenylpyridine, 97%; . |
91182-50-2 | 97% | 1g |
€146.20 | 2025-02-16 | |
Aaron | AR003JPT-250mg |
3-Bromo-2-phenylpyridine |
91182-50-2 | 97% | 250mg |
$12.00 | 2025-01-22 | |
1PlusChem | 1P003JHH-1g |
3-Bromo-2-phenylpyridine |
91182-50-2 | 97% | 1g |
$58.00 | 2025-02-20 |
3-bromo-2-phenyl-pyridine Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate ; 5 min, rt
2.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C
3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
3.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
3.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
3.4 Reagents: Trimethoxybenzene ; -78 °C → rt
3.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
2.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C
3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
3.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
3.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
3.4 Reagents: Trimethoxybenzene ; -78 °C → rt
3.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt
Referencia
- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathwayChemical Communications (Cambridge, 2012, 48(96), 11769-11771,
Synthetic Routes 3
Condiciones de reacción
Referencia
- Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor [Erratum to document cited in CA160:101137]Tetrahedron, 2014, 70(8),,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C
Referencia
- Stereodivergent Photoelectrocyclization Reactions of Bis-aryl Cycloalkenones: Intercepting Photoelectrocyclization Intermediates with AcidOrganic Letters, 2019, 21(21), 8611-8614,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
Referencia
- 3-selective halogenation of pyridines via zincke imine intermediatesChemRxiv, 2022, 1, 1-10,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Potassium methoxide Catalysts: Cobalt chloride (CoCl2) , 4′-Phenyl-2,2′:6′,2′′-terpyridine Solvents: Dimethylformamide ; 5 min, rt
1.2 Solvents: Dimethylformamide ; 16 h, 80 °C
1.3 Solvents: Water
1.2 Solvents: Dimethylformamide ; 16 h, 80 °C
1.3 Solvents: Water
Referencia
- Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl HalidesOrganometallics, 2017, 36(22), 4363-4366,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C
Referencia
- Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitorTetrahedron, 2013, 69(51), 10996-11003,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
1.4 Reagents: Trimethoxybenzene ; -78 °C → rt
1.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
1.4 Reagents: Trimethoxybenzene ; -78 °C → rt
1.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
Referencia
- 3-selective halogenation of pyridines via zincke imine intermediatesChemRxiv, 2022, 1, 1-10,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
Referencia
- 3-selective halogenation of pyridines via zincke imine intermediatesChemRxiv, 2022, 1, 1-10,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 h, -78 °C
1.4 Reagents: 1,3,5-Trimethoxybenzene , Ammonium acetate Solvents: Ethanol ; -78 °C → rt; 20 h, 60 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 h, -78 °C
1.4 Reagents: 1,3,5-Trimethoxybenzene , Ammonium acetate Solvents: Ethanol ; -78 °C → rt; 20 h, 60 °C
Referencia
- Halogenation of the 3-position of pyridines through Zincke imine intermediatesScience (Washington, 2022, 378(6621), 773-779,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
Referencia
- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild OxidantOrganic Letters, 2017, 19(21), 5772-5775,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: tert-Butyl hypochlorite , Potassium carbonate , Oxygen ; 20 h, 60 °C
Referencia
- Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air ConditionsOrganic Letters, 2018, 20(22), 7095-7099,
3-bromo-2-phenyl-pyridine Raw materials
- 3-Bromopyridine-2-carboxylic acid
- 3-Bromo-2-chlorolpyridine
- Phenylboronic acid
- 2-Phenylpyridine
- 2,3-Dibromopyridine
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 3-Bromopyridine
3-bromo-2-phenyl-pyridine Preparation Products
3-bromo-2-phenyl-pyridine Literatura relevante
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91182-50-2)3-bromo-2-phenyl-pyridine

Pureza:99%/99%/99%
Cantidad:5g/10g/25g
Precio ($):245.0/342.0/750.0